N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide
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Overview
Description
N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide is a complex organic compound belonging to the class of pyrimido[1,2-c]pyrimidines.
Preparation Methods
The synthesis of N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide typically involves a multi-step process. One efficient method is the Biginelli-type reaction, which involves the condensation of aryl aldehydes with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction is carried out in refluxing water, yielding the desired product in excellent yields .
Chemical Reactions Analysis
N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Scientific Research Applications
N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide is unique due to its specific structure and biological activities. Similar compounds include:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Tetrahydropyrimido[4,5-d]pyrimidine-diones: These compounds are synthesized through similar methods and have related chemical properties.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Biological Activity
N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide is a compound belonging to the class of pyrimidine derivatives. Compounds of this nature have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound based on existing literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine core with various functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of pyrimidine derivatives in targeting cancer cells by modulating signaling pathways related to cell growth and survival .
Antibacterial Properties
The compound has demonstrated antibacterial activity against a range of pathogens. In vitro studies revealed that similar pyrimidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and protein synthesis pathways. For example, compounds with similar structural motifs have been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Antiviral Effects
The antiviral potential of pyrimidine derivatives has also been explored. Some studies suggest that these compounds may inhibit viral replication by interfering with viral enzymes or host cell receptors. The ability to act against viruses such as HIV and Hepatitis B has been documented for structurally related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis.
- Cell Cycle Modulation : These compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger programmed cell death in malignant cells through various pathways.
Case Studies
Properties
CAS No. |
524944-74-9 |
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Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide |
InChI |
InChI=1S/C18H22N4O3/c1-2-3-11-22-17(24)14(15-19-10-7-12-21(15)18(22)25)20-16(23)13-8-5-4-6-9-13/h4-6,8-9,19H,2-3,7,10-12H2,1H3,(H,20,23) |
InChI Key |
VRVXEDKJMKTDIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C2NCCCN2C1=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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